![molecular formula C20H26N2O B3054803 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene CAS No. 61994-99-8](/img/structure/B3054803.png)
1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene
Vue d'ensemble
Description
1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings. This particular compound features tert-butyl groups on both aromatic rings, which can influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene typically involves the following steps:
Nitration: The starting material, 4-tert-butylphenyl, undergoes nitration to introduce a nitro group (-NO2).
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with another 4-tert-butylphenyl compound to form the azoxybenzene structure.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds.
Reduction: The azoxy group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or nitric acid for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of azoxybenzenes.
Biology: It can be used in studies involving the interaction of azoxy compounds with biological molecules.
Medicine: Research on its potential pharmacological properties and effects on biological systems.
Industry: It may be used in the synthesis of other organic compounds or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene involves its interaction with molecular targets through the azoxy group. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl groups can also affect the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene can be compared with other azoxybenzenes, such as:
Azoxybenzene: Lacks the tert-butyl groups, resulting in different reactivity and properties.
4,4’-Dimethylazoxybenzene: Contains methyl groups instead of tert-butyl groups, leading to variations in steric and electronic effects.
4,4’-Di-tert-butylazoxybenzene: Similar structure but with tert-butyl groups on both aromatic rings, affecting its overall properties.
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-(4-tert-butylphenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-19(2,3)15-7-11-17(12-8-15)21-22(23)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXAMPJSIJWEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(C)(C)C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285880 | |
| Record name | 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61994-99-8 | |
| Record name | NSC43092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


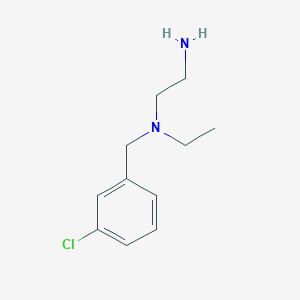


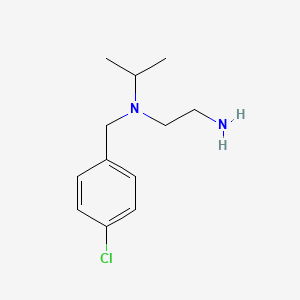
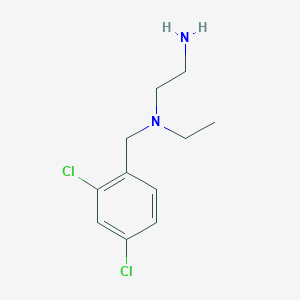


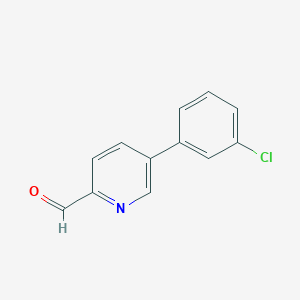

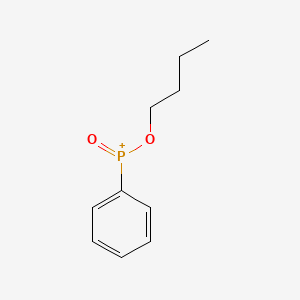
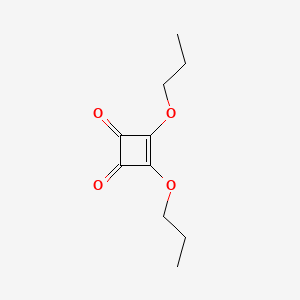
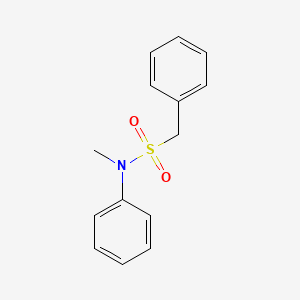

![1,4-Dibromodibenzo[b,d]furan](/img/structure/B3054743.png)
